
4-(Phenylazo)naphthalene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylazo)naphthalene-1-diazonium chloride is an organic compound with the molecular formula C16H11ClN4. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. This compound is characterized by the presence of a diazonium group (-N2+) attached to a naphthalene ring, which is further substituted with a phenylazo group (-N=N-Ph). The compound is often used in various chemical reactions due to its reactivity and ability to form azo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylazo)naphthalene-1-diazonium chloride typically involves the diazotization of 4-(Phenylazo)naphthylamine. The process begins with the formation of 4-(Phenylazo)naphthylamine through the azo coupling reaction between aniline and naphthalene-1-diazonium chloride. The resulting 4-(Phenylazo)naphthylamine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Reaction Conditions:
- Temperature: 0-5°C
- Solvent: Aqueous hydrochloric acid
- Reagents: Sodium nitrite, hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylazo)naphthalene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are often brightly colored.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride or bromide, potassium iodide, water
Coupling Reactions: Phenols, aromatic amines, alkaline conditions
Reduction Reactions: Sodium sulfite, stannous chloride
Major Products Formed
Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, cyanated naphthalenes
Coupling Reactions: Azo dyes
Reduction Reactions: Hydrazine derivatives
Scientific Research Applications
4-(Phenylazo)naphthalene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-(Phenylazo)naphthalene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is influenced by the electronic properties of the naphthalene and phenylazo groups, which can stabilize or destabilize the diazonium ion.
Comparison with Similar Compounds
4-(Phenylazo)naphthalene-1-diazonium chloride can be compared with other diazonium salts, such as:
Benzenediazonium chloride: Similar in reactivity but lacks the extended conjugation of the naphthalene ring.
Naphthalene-1-diazonium chloride: Similar structure but without the phenylazo group, leading to different reactivity and applications.
4-(Phenylazo)benzenediazonium chloride: Similar structure but with a benzene ring instead of a naphthalene ring, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of the diazonium group with both naphthalene and phenylazo moieties, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.
Properties
CAS No. |
67875-31-4 |
|---|---|
Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
4-phenyldiazenylnaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C16H11N4.ClH/c17-18-15-10-11-16(14-9-5-4-8-13(14)15)20-19-12-6-2-1-3-7-12;/h1-11H;1H/q+1;/p-1 |
InChI Key |
VPCXEADCNDDVOD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
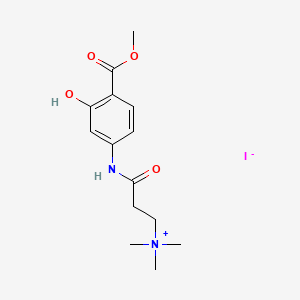
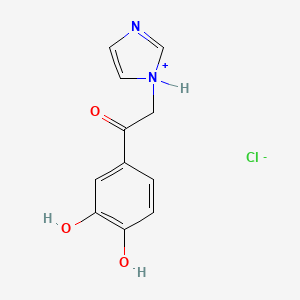
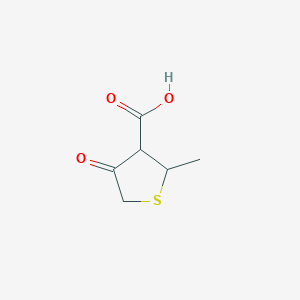
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
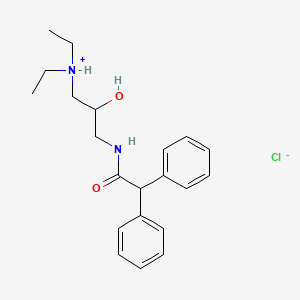
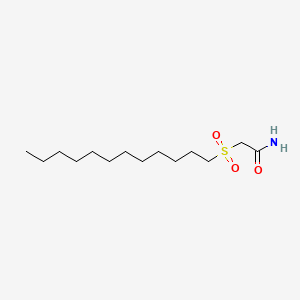
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
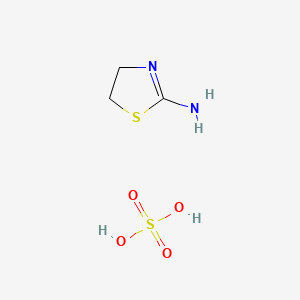
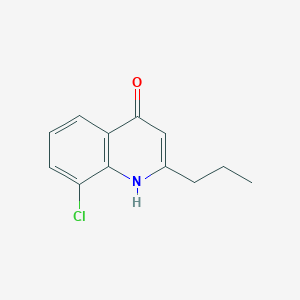
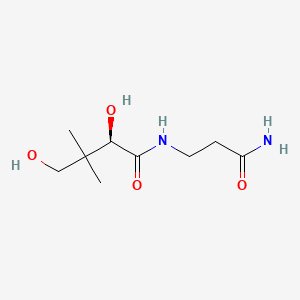
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
